molecular formula C13H21N3O2 B12630214 N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine CAS No. 956150-92-8

N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine

Cat. No.: B12630214
CAS No.: 956150-92-8
M. Wt: 251.32 g/mol
InChI Key: FBSSSOUERJJSHO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine is a complex organic compound with a molecular formula of C12H20N2O2. This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a dimethylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine typically involves the reaction of 2-chloromethylpyridine with morpholine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the morpholine ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-(morpholin-2-yl)methanamine
  • N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethan-1-amine

Uniqueness

N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine is unique due to the presence of both a morpholine ring and a pyridine ring, which confer distinct chemical properties and reactivity. This makes it a valuable

Properties

CAS No.

956150-92-8

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N,N-dimethyl-1-[3-(morpholin-2-ylmethoxy)pyridin-2-yl]methanamine

InChI

InChI=1S/C13H21N3O2/c1-16(2)9-12-13(4-3-5-15-12)18-10-11-8-14-6-7-17-11/h3-5,11,14H,6-10H2,1-2H3

InChI Key

FBSSSOUERJJSHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC=N1)OCC2CNCCO2

Origin of Product

United States

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